2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite
Overview
Description
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite is a uridine analog, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has a fluorine atom at the 2’ position and is used primarily in the synthesis of DNA and RNA for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite involves several steps, starting from uridineThe reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphoramidite group.
Hydrolysis: The phosphoramidite group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphoramidite group typically yields the corresponding phosphoric acid derivative .
Scientific Research Applications
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers for gene silencing and molecular targeting.
Medicine: Investigated for its potential anticonvulsant, anxiolytic, and antihypertensive effects.
Industry: Utilized in the production of diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This makes it useful in various applications, including gene silencing and molecular targeting .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another uridine analog with a fluorine atom at the 2’ position.
2’-Deoxy-2’-fluoro-5-ethynyluridine: A modified nucleoside with both a fluorine atom and an ethynyl group.
Uniqueness
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite is unique due to its specific structural modifications, which confer enhanced stability and resistance to enzymatic degradation. This makes it particularly valuable in applications requiring long-term stability and precise molecular targeting .
Properties
IUPAC Name |
3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35+,36-,37-,53?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-CPBIVIIKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.